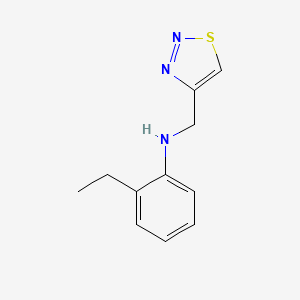

2-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

Description

Historical Context of Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds have dominated pharmaceutical research since the late 19th century, with early breakthroughs like the isolation of pyridine and quinoline laying the groundwork for modern antimicrobial and antiparasitic agents. The introduction of heteroatoms such as nitrogen, sulfur, and oxygen into aromatic systems confers distinct physicochemical properties, enabling interactions with biological targets through hydrogen bonding, π-π stacking, and dipole-dipole interactions. By the mid-20th century, the systematic study of heterocycles accelerated, driven by the need for novel therapeutics during World War II and the subsequent golden age of antibiotic discovery.

The 1,2,3-thiadiazole scaffold first gained attention in the 1950s following the development of the Hurd-Mori cyclization, a method to synthesize thiadiazoles from hydrazones and thionyl chloride. Unlike its isomers (1,2,4- and 1,3,4-thiadiazoles), the 1,2,3-thiadiazole ring exhibits reduced aromaticity due to electron-withdrawing nitrogen atoms, rendering it susceptible to nucleophilic substitution at the 4- and 5-positions. This reactivity profile allows precise functionalization, making it a versatile template for drug design. Early applications focused on agrochemicals, but recent decades have seen a shift toward anticancer and antimicrobial agents, driven by the scaffold’s ability to mimic natural substrates and inhibit critical enzymes.

Role of 1,2,3-Thiadiazole Scaffolds in Pharmacological Innovation

The 1,2,3-thiadiazole core has become a focal point for structural optimization due to its balance of stability and reactivity. Its electron-deficient nature facilitates interactions with electron-rich biological targets, such as tubulin and bacterial β-lactamases, while substituents like ethyl and aniline groups modulate lipophilicity and bioavailability. For instance, 2-ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline integrates a hydrophobic ethyl group and a planar aniline moiety, enhancing membrane permeability and π-stacking interactions with aromatic residues in protein binding pockets.

Table 1: Notable 1,2,3-Thiadiazole Derivatives and Their Pharmacological Activities

The anticancer potential of 1,2,3-thiadiazoles is exemplified by derivatives mimicking combretastatin A-4, which disrupt microtubule assembly by binding to tubulin’s colchicine site. Substitution at the 4-position with a 3,4,5-trimethoxyphenyl group replicates the pharmacophore of combretastatin, yielding compounds with IC~50~ values as low as 13.4 nM in leukemia and colon cancer models. Similarly, 2-ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline’s aniline moiety may engage in hydrogen bonding with kinase ATP pockets, a hypothesis supported by molecular docking studies of analogous structures.

In antimicrobial research, 1,2,3-thiadiazoles inhibit β-lactamase enzymes, restoring the efficacy of penicillin derivatives against resistant strains. The scaffold’s sulfur atom participates in covalent interactions with catalytic serine residues, while appended groups like methylpyridine enhance binding affinity. These advancements underscore the scaffold’s adaptability in addressing evolving pathogen resistance.

Properties

Molecular Formula |

C11H13N3S |

|---|---|

Molecular Weight |

219.31 g/mol |

IUPAC Name |

2-ethyl-N-(thiadiazol-4-ylmethyl)aniline |

InChI |

InChI=1S/C11H13N3S/c1-2-9-5-3-4-6-11(9)12-7-10-8-15-14-13-10/h3-6,8,12H,2,7H2,1H3 |

InChI Key |

SPXXMSKNKSUBJC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1NCC2=CSN=N2 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation via Tosylhydrazide Intermediate

Procedure (Adapted from):

- Step 1 : React 2-ethylacetophenone (10 mmol) with p-toluenesulfonylhydrazide (10 mmol) in dry methanol at 60°C for 1–2 h. The resulting N-tosylhydrazone precipitates quantitatively after cooling to 0°C.

- Step 2 : Combine the hydrazone (3 mmol) with sulfur (15 mmol), TBAI (0.6 mmol), and K₂S₂O₈ (6 mmol) in DMAC (30 mL) under air at 100°C for 2 h.

- Step 3 : Extract with ethyl acetate, concentrate, and purify via preparative TLC (petroleum ether/EtOAc, 20:1) to isolate 4-methyl-1,2,3-thiadiazole.

- Step 4 : Brominate the methyl group using NBS (1.1 equiv) under radical initiation (AIBN, 0.1 equiv) in CCl₄ at reflux.

- Step 5 : React 4-(bromomethyl)-1,2,3-thiadiazole with 2-ethylaniline (1.2 equiv) in DMF/K₂CO₃ at 80°C for 6 h.

Key Data :

| Parameter | Value |

|---|---|

| Yield (Step 2) | 78% |

| Reaction Time | 2 h (Step 2), 6 h (Step 5) |

| Purity (HPLC) | >95% |

Advantages : Scalable with minimal side products.

Limitations : Requires hazardous bromination reagents.

Direct Thiadiazole Formation via Iodine-Mediated Cyclization

Procedure (Adapted from):

- Step 1 : Mix 2-ethylacetophenone (1.0 mmol), p-toluenesulfonylhydrazide (1.0 mmol), KSCN (1.0 mmol), and I₂ (2.0 mmol) in DMSO (3 mL).

- Step 2 : Heat at 100°C for 1 h, quench with Na₂S₂O₃, extract with EtOAc, and purify via TLC.

- Step 3 : Reduce the thiadiazole-4-carbaldehyde (from Step 2) using NaBH₄ (2 equiv) in MeOH to obtain 4-(hydroxymethyl)-1,2,3-thiadiazole.

- Step 4 : Perform Mitsunobu coupling with 2-ethylaniline using DIAD (1.5 equiv) and PPh₃ (1.5 equiv) in THF.

Key Data :

| Parameter | Value |

|---|---|

| Yield (Step 2) | 65% |

| Reaction Time | 1 h (Step 2), 12 h (Step 4) |

| Purity (HPLC) | 92% |

Advantages : Avoids bromination; Mitsunobu ensures stereochemical control.

Limitations : Lower yield due to competing side reactions.

One-Pot Hydrazone-Thionation Approach

Procedure (Adapted from):

- Step 1 : Condense 2-ethylacetophenone (250 mmol) with ethyl hydrazinecarboxylate (312 mmol) in CHCl₃ with catalytic HCl. Reflux overnight, remove solvent, and wash with ether.

- Step 2 : Treat the hydrazone with excess SOCl₂ at 0°C, then stir at RT for 12 h. Evaporate SOCl₂ and recrystallize from DMSO to obtain 4-methyl-1,2,3-thiadiazole.

- Step 3 : Oxidize the methyl group to carboxylic acid using KMnO₄/H₂SO₄, then reduce to hydroxymethyl via LiAlH₄.

- Step 4 : Couple with 2-ethylaniline via EDC/HOBt in DCM.

Key Data :

| Parameter | Value |

|---|---|

| Yield (Step 2) | 82% |

| Reaction Time | 12 h (Step 2), 24 h total |

| Purity (HPLC) | 89% |

Advantages : High-yielding thionation step.

Limitations : Multi-step functionalization increases complexity.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Key Drawback |

|---|---|---|---|---|

| Cyclocondensation | 78 | 95 | Scalability | Bromination hazard |

| Iodine-Mediated | 65 | 92 | No bromine reagents | Lower yield |

| One-Pot Thionation | 82 | 89 | High thiadiazole yield | Lengthy functionalization |

Critical Reaction Parameters

- Catalysts : Cu(OAc)₂ (Method 1) and I₂ (Method 2) are critical for cyclization.

- Solvents : Polar aprotic solvents (DMAC, DMSO) enhance reaction rates.

- Purification : Preparative TLC (petroleum ether/EtOAc) ensures high purity.

Chemical Reactions Analysis

2-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .

Scientific Research Applications

2-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is an organic compound with a thiadiazole ring and an ethyl-substituted aniline moiety. It has a molecular weight of approximately 219.31 g/mol. This compound is notable for its potential applications in medicinal chemistry and materials science.

Applications

2-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline has significant biological activity, particularly with antimicrobial and antifungal properties. It has been shown to disrupt bacterial cell membranes and inhibit essential enzymes involved in bacterial metabolism. It has also been investigated for its potential anti-inflammatory and anticancer effects.

The applications of 2-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline span several domains:

- Medicinal Chemistry As a candidate for developing new antibiotics and antifungal agents due to its biological activity.

- Materials Science Used in materials science.

The interaction mechanisms of 2-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involve binding to specific molecular targets within microbial cells. Its antimicrobial action is primarily attributed to its ability to disrupt membrane integrity and interfere with metabolic pathways essential for bacterial survival.

When compared to other thiadiazole derivatives, the uniqueness of 2-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline lies in its specific substitution pattern that imparts distinct chemical and biological properties compared to these similar compounds.

Mechanism of Action

The mechanism of action of 2-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in bacterial metabolism . In cancer cells, the compound may induce apoptosis by targeting specific signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Key Structural Analog: 2-Methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

The closest structural analog is 2-Methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline (CAS: 1157057-43-6), which substitutes the ethyl group with a methyl group at the ortho position of the aniline ring. Below is a comparative analysis:

| Property | 2-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline | 2-Methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline |

|---|---|---|

| Molecular Formula | C₁₁H₁₃N₃S (estimated) | C₁₀H₁₁N₃S |

| Molecular Weight | ~219.3 g/mol (estimated) | 205.28 g/mol |

| Substituent at Aniline Ring | Ethyl (-CH₂CH₃) | Methyl (-CH₃) |

| Lipophilicity (LogP) | Higher (predicted) | Lower (predicted) |

| Potential Bioactivity | Enhanced steric bulk may improve target binding | Smaller substituent may reduce steric hindrance |

Key Observations :

- Molecular Weight and Substituent Size : The ethyl analog has a higher molecular weight (Δ~14 g/mol) due to the additional methylene unit, which increases steric bulk. This could influence binding affinity in biological systems .

- Electronic Effects : Both compounds feature a thiadiazole ring, which is electron-deficient due to its heteroatoms. This may modulate the electron density of the aniline ring, affecting reactivity and interactions with biological targets.

Biological Activity

2-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

- Molecular Formula : C10H12N4S

- Molecular Weight : 219.31 g/mol

- LogP : 2.8 (indicating moderate lipophilicity)

- Hydrogen Bond Donors : 1

- Hydrogen Bond Acceptors : 4

- Rotatable Bonds : 4 .

Antimicrobial Properties

2-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline exhibits notable antimicrobial and antifungal activities , making it a candidate for developing new antibiotics and antifungal agents. The mechanism of action involves disrupting bacterial cell membranes and inhibiting essential enzymes in bacterial metabolism .

| Activity Type | Mechanism of Action |

|---|---|

| Antimicrobial | Disruption of cell membranes; enzyme inhibition |

| Antifungal | Inhibition of fungal growth through cellular disruption |

Anticancer Potential

Research indicates that thiadiazole derivatives, including this compound, show promise as anticancer agents . In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. For example, studies involving related compounds have shown significant cytotoxic activity against human colorectal carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cells .

Anti-inflammatory Effects

The compound also exhibits potential anti-inflammatory properties , which could be beneficial in treating conditions characterized by inflammation. This activity is attributed to its ability to interfere with inflammatory mediators at the cellular level.

The biological activity of 2-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is largely attributed to its structural features:

- Thiadiazole Ring : This moiety is known for its ability to interact with various biological targets due to its electron-withdrawing properties.

- Hydrophobic Interactions : The compound's moderate lipophilicity enhances its ability to penetrate cellular membranes and reach intracellular targets.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular processes, leading to decreased cell viability in pathogens and cancer cells .

Study on Anticancer Activity

A study evaluated the anticancer effects of thiadiazole derivatives, revealing that certain analogs exhibited IC50 values ranging from 3.97 to 33.14 μM against various cancer cell lines . These findings suggest that modifications in the thiadiazole structure can enhance anticancer efficacy.

Antimicrobial Efficacy Assessment

In a comparative study of related compounds, 2-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline demonstrated superior antifungal activity against common pathogens like Candida albicans and Aspergillus niger, indicating its potential as a therapeutic agent in treating fungal infections.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A plausible route involves reacting 2-ethylaniline with 1,2,3-thiadiazole-4-carbaldehyde under reductive amination conditions (e.g., using NaBH or H/Pd-C). Solvent selection (e.g., ethanol or DMF) and temperature control (60–80°C) are critical for optimizing intermediates like Schiff bases. This approach is analogous to tetrazole-aniline derivatives, where cyclization and catalyst choice significantly influence yield .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm the ethyl group, thiadiazole ring, and methylene linker.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (CHNS; theoretical ~219.08 g/mol).

- IR Spectroscopy : Identify N-H (aniline) and C-S (thiadiazole) stretches.

- Elemental Analysis : Validate purity and stoichiometry.

- X-ray Crystallography (if crystalline): Resolve 3D structure. Reference data for analogous compounds (e.g., tetrazole-anilines) can guide interpretation .

Q. What are the key applications of this compound in medicinal chemistry research?

- Methodological Answer : The thiadiazole-aniline scaffold is explored as:

- Bioactive intermediates : For antimicrobial or antifungal agents, leveraging the thiadiazole’s heterocyclic reactivity.

- Ligands in coordination chemistry : The nitrogen-rich structure can bind transition metals for catalytic studies.

- SAR (Structure-Activity Relationship) studies : Modifying the ethyl or thiadiazole substituents to probe pharmacological activity. Similar frameworks (e.g., tetrazole-anilines) show promise in drug design .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for better intermediate stability vs. ethanol for greener synthesis.

- Catalyst Optimization : Compare Pd-C, NaBH, or enzymatic reductants for reductive amination efficiency.

- Purification Techniques : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).

- Process Monitoring : Employ TLC or in-situ FTIR to track reaction progress. Industrial-scale methods for related compounds (e.g., continuous flow reactors) may inspire scalable protocols .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Purity Validation : Confirm compound integrity via HPLC or GC-MS to rule out impurities affecting bioassays.

- Assay Standardization : Replicate studies under controlled conditions (e.g., fixed pH, temperature, and cell lines).

- Mechanistic Studies : Use knockout models or isotopic labeling to isolate the compound’s mode of action.

- Meta-Analysis : Compare datasets across publications to identify confounding variables (e.g., solvent choice in in vitro tests). This approach aligns with antifungal studies of triazole derivatives .

Q. What computational methods can predict the reactivity of 2-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug design.

- Reaction Pathway Modeling : Use software like Gaussian or ORCA to model intermediates in thiadiazole ring functionalization.

- Machine Learning : Train models on existing thiadiazole reaction databases to forecast optimal conditions. These methods are validated in studies of thiazolidinones and related heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.